Physicochemical Distinction: Lipophilicity (XLogP3-AA) vs. 1,6-Diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
The target compound exhibits a computed XLogP3-AA value of 4.7, reflecting the lipophilic contribution of the pyrrolidine ring in addition to the two phenyl groups [1]. In contrast, 1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 93319-46-1), which lacks the pyrrolidine substituent and the N4-anilino group, has a lower computed XLogP3-AA of 3.2 [2]. The increase of 1.5 log units (approximately 32-fold in partition coefficient) is material for compound ordering decisions: it implies significantly different solubility, permeability, and protein-binding profiles that will affect assay behavior even if the two compounds were equipotent against a given target.
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.7 |
| Comparator Or Baseline | 1,6-Diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: XLogP3-AA = 3.2 |
| Quantified Difference | ΔXLogP3-AA = +1.5 (approximately 32-fold higher apparent partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025.09.15 release |
Why This Matters
The substantial lipophilicity difference means the two compounds cannot be considered interchangeable in any assay that is sensitive to solubility, non-specific binding, or membrane permeability, and may require distinct formulation strategies.
- [1] PubChem. N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Computed Properties, XLogP3-AA = 4.7. CID 17016912. Accessed 2026-05-03. View Source
- [2] PubChem. 1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Computed Properties, XLogP3-AA = 3.2. CID 12931972. Accessed 2026-05-03. View Source
